molecular formula C5H6N2O2S B593742 2-Hydroxy-2-(thiazol-4-yl)acetamide CAS No. 137913-00-9

2-Hydroxy-2-(thiazol-4-yl)acetamide

Cat. No.: B593742
CAS No.: 137913-00-9
M. Wt: 158.175
InChI Key: FCOTWTCQCJKXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-(thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole heterocycle substituted with a hydroxyacetamide functional group. This structure places it within a class of molecules known for their potential as key intermediates in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold in pharmaceutical development due to its diverse biological activities and ability to contribute to molecular interactions with biological targets. Compounds based on the thiazole-acetamide structure, such as novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives, have been investigated as potent inhibitors of HIF prolyl 4-hydroxylases citation[2]. This enzyme family is a central regulator of cellular response to hypoxia, making its inhibitors valuable research tools for studying conditions like anemia and ischemic diseases. The hydroxy and acetamide moieties in the molecular structure are often critical for forming hydrogen bonds with enzyme active sites, thereby influencing the compound's binding affinity and inhibitory potency citation[2]. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137913-00-9

Molecular Formula

C5H6N2O2S

Molecular Weight

158.175

IUPAC Name

2-hydroxy-2-(1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C5H6N2O2S/c6-5(9)4(8)3-1-10-2-7-3/h1-2,4,8H,(H2,6,9)

InChI Key

FCOTWTCQCJKXDA-UHFFFAOYSA-N

SMILES

C1=C(N=CS1)C(C(=O)N)O

Synonyms

4-Thiazoleacetamide, -alpha--hydroxy-

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Thiazole (B1198619) Nucleus

The formation of the thiazole ring is a critical step in the synthesis of the target compound. Various methods have been employed, with the Hantzsch cyclization and multicomponent reactions being prominent approaches.

The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com In the context of synthesizing thiazole-containing amides, this can be adapted in several ways. For instance, α-haloketones can be reacted with thioamides to directly form the thiazole ring. synarchive.comorganic-chemistry.org This method is known for its efficiency and the ability to produce thiazoles in good yields. organic-chemistry.org Variations of this reaction, including solid-phase synthesis, have been developed to create macrocyclic peptides containing a thiazole moiety, highlighting the versatility of the Hantzsch approach. nih.govnih.gov

A notable application involves the reaction of thioamides with γ-bromoenones in a domino protocol to synthesize thiazoline (B8809763) and thiazole derivatives. researchgate.net This demonstrates the adaptability of the core Hantzsch reaction to different starting materials. Furthermore, the synthesis of 2-aminothiazoles has been achieved through the Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793) or selenourea (B1239437) in a solvent-free and catalyst-free manner, offering a green and rapid synthetic route. organic-chemistry.org

Reactants Product Key Features Reference
α-Haloketone, ThioamideThiazoleClassical, high-yield method synarchive.comorganic-chemistry.org
Thioamide, γ-BromoenoneThiazoline/ThiazoleDomino protocol researchgate.net
2-Bromoacetophenone, Thiourea2-AminothiazoleSolvent-free, catalyst-free organic-chemistry.org
Resin-bound thiourea, 1,3-DichloroacetoneResin-bound chloromethyl thiazolyl peptideSolid-phase synthesis for macrocyclization nih.govnih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like thiazole-acetamides in a single synthetic operation. A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, showcasing high yields under mild, enzyme-catalyzed conditions. nih.gov This approach highlights the use of enzymes, such as trypsin from porcine pancreas, to catalyze the reaction, offering a novel strategy for synthesizing thiazole derivatives. nih.gov

Another example is the one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur, which provides 2-amino-5-acylthiazoles in good yields. organic-chemistry.org This method is valued for its good functional group tolerance. organic-chemistry.org Additionally, a one-pot multicomponent approach has been designed for the synthesis of novel substituted thiazole compounds in an efficient and environmentally friendly manner. medmedchem.com These MCRs often streamline the synthetic process, reducing the number of steps and purification procedures required.

Reactants Product Catalyst/Conditions Key Features Reference
Secondary amines, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylateThiazole derivativesTrypsin from porcine pancreasChemoenzymatic, one-pot, high yield nih.gov
Enaminones, Cyanamide, Elemental sulfur2-Amino-5-acylthiazoles-One-pot, three-component, good functional group tolerance organic-chemistry.org
Aldehyde, Acetamide (B32628), 1,3-Dicarbonyl compoundsThiazole derivatives-Hantzsch-type three-component reaction semanticscholar.org

Functionalization of the Acetamide Moiety

Once the thiazole ring is in place, or concurrently, the acetamide side chain is constructed and functionalized. This typically involves forming the amide bond and introducing the α-hydroxyl group.

The formation of the amide bond is a fundamental transformation in the synthesis of 2-Hydroxy-2-(thiazol-4-yl)acetamide. This is often achieved through the condensation of a carboxylic acid or its activated derivative with an amine. For instance, N-(thiazol-2-yl)acetamide can be synthesized by reacting acetyl chloride with 2-aminothiazole. nih.gov

More sophisticated methods employ coupling reagents to facilitate the amide bond formation. A scalable and workup-free protocol using diethylaminosulfur trifluoride (DAST) has been developed for the synthesis of amides from equimolar amounts of carboxylic acids and amines at room temperature. acs.org This base-free method is compatible with a wide range of substrates, including electron-deficient amines. acs.org Propylphosphonic anhydride-mediated microwave-assisted condensation is another effective method for forming amide bonds, particularly in the synthesis of complex molecules. nih.gov

The introduction of the hydroxyl group at the carbon atom alpha to the carbonyl group of the acetamide is a key step. While direct α-hydroxylation methods for thiazolyl acetamides are not extensively detailed in the provided context, analogous transformations in other systems suggest potential routes. The synthesis of hydroxy-(C1-C6)alkyl-substituted thiazolyl amide derivatives has been described, indicating that methods for introducing hydroxyl groups onto alkyl chains attached to the thiazole core are available. google.com The synthesis of N-(4-oxo-2-substitutedphenyl-1,3-thiazolidin-3-yl)-2-hydroxy-2,2-diphenylacetamide involves a precursor, methyl 2-hydroxy-2,2-diphenylacetate, which already contains the hydroxyl group, suggesting a strategy where the hydroxylated fragment is incorporated early in the synthesis. tandfonline.com

Derivatization Strategies for Structural Modification

Derivatization of the core this compound structure allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties. These modifications can be made to the thiazole ring, the acetamide nitrogen, or the hydroxyl group.

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides through a Suzuki cross-coupling reaction demonstrates a powerful method for introducing aryl groups onto the thiazole nucleus. nih.gov This C-C bond-forming reaction, catalyzed by Pd(0), allows for the attachment of various substituted aryl boronic acids or their esters. nih.gov

Modification Site Reaction Type Example Reference
Thiazole RingSuzuki Cross-CouplingSynthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides nih.gov
Acetamide Nitrogen(Benz)azole Moiety IntroductionSynthesis of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives nih.gov
Acetamide NitrogenThiazolidinone FormationSynthesis of N-(2-aryl-4-oxothiazolidin-3-yl)acetamides researchgate.net

Substitution Patterns on the Thiazole Ring

The thiazole ring is a common target for structural modification to explore structure-activity relationships (SAR). nih.gov Modifications often involve introducing various substituents at different positions of the ring.

One common strategy involves the Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides. mdpi.commedcraveonline.com This method allows for the introduction of substituents on the thiazole ring by selecting appropriately substituted starting materials. For instance, starting with different substituted thiobenzamides and N-[4-(2-bromoacetyl)phenyl]acetamide allows for the synthesis of thiazole compounds with various phenyl substitutions at the 2-position of the thiazole ring. medcraveonline.com

Table 1: Examples of Thiazole Ring Substitutions and Their Effects

Starting MaterialsResulting Substitution PatternObservationSource(s)
Substituted thiobenzamides, N-[4-(2-bromoacetyl)phenyl]acetamide2-Aryl-4-phenylacetamide-thiazoleAllows for diverse aryl groups on the thiazole ring. medcraveonline.com
2-amino-4-aryl-thiazoles, Chloroacetyl chlorideN-(4-Arylthiazol-2-yl)-2-chloroacetamideCreates an intermediate for further side-chain modification. frontiersin.orgnih.gov frontiersin.orgnih.gov
N-(4-phenylthiazol-2-yl)acetamide with 4-chloro substitution4-(4-chlorophenyl)thiazol-2-ylResulted in a 2-fold decrease in potency compared to the unsubstituted analog. frontiersin.orgnih.gov
N-(4-phenylthiazol-2-yl)acetamide with 4-methyl substitution4-(4-methylphenyl)thiazol-2-ylResulted in an 18-fold decrease in potency compared to the unsubstituted analog. frontiersin.orgnih.gov

Modifications to the Acetamide Side Chain

The acetamide side chain of this compound offers numerous possibilities for chemical alteration. These modifications are often aimed at introducing new functional groups or linking the core structure to other molecular fragments.

A primary method for modification involves using 2-chloro-N-(thiazol-2-yl)acetamide as a key intermediate. The reactive chloroacetyl group allows for nucleophilic substitution with various thiols (mercapto derivatives), amines, or other nucleophiles to generate a diverse library of compounds. nih.gov For example, reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives leads to novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides. nih.gov

Similarly, the acetamide nitrogen can be part of a larger heterocyclic system, or the acetyl group itself can be replaced. In the synthesis of Mirabegron, a related compound, the acetamide linkage is formed by coupling 2-(2-aminothiazol-4-yl)acetic acid with a substituted aniline (B41778) derivative. google.comgoogle.com This highlights the use of amide bond formation reactions to construct the side chain.

Further derivatization can be achieved through Knoevenagel condensation. For instance, 2-cyano-N-(thiazol-2-yl)acetamide can be reacted with various aldehydes to produce cyanoacrylamide derivatives, effectively elongating and functionalizing the acetamide side chain. nih.gov

Table 2: Strategies for Acetamide Side Chain Modification

IntermediateReagent/Reaction TypeResulting ModificationSource(s)
2-chloro-N-(thiazol-yl)acetamideMercapto derivativesSynthesis of 2-substituted thioacetamides. nih.gov
2-chloro-N-(thiazol-yl)acetamidePiperazine (B1678402) derivativesSynthesis of 2-(piperazin-1-yl)acetamide (B1364376) derivatives. medcraveonline.com
2-(2-aminothiazol-4-yl)acetic acidSubstituted anilines (coupling)Formation of N-aryl acetamide linkage. google.comgoogle.com
2-cyano-N-(thiazol-2-yl)acetamideAromatic aldehydes (Knoevenagel)Synthesis of 2-cyano-3-aryl-acrylamide derivatives. nih.gov

Incorporation of Other Heterocyclic Moieties (e.g., Pyrazoline, Imidazole, Thiadiazole)

To explore a wider chemical space, the this compound scaffold is often linked to other heterocyclic rings. This strategy aims to create hybrid molecules that may exhibit unique properties.

Pyrazoline and Pyrazole (B372694): Thiazole derivatives can be functionalized with pyrazoline or pyrazole moieties. One synthetic route involves reacting 2-hydrazinyl-N-(4-phenylthiazol-2-yl)acetamide with chalcones to incorporate a pyrazoline ring. scialert.net In other work, thiazole-pyrazole hybrids were synthesized via Knoevenagel condensation of 2-cyano-N-(thiazol-2-yl)acetamide with pyrazole-4-carbaldehydes. nih.gov

Imidazole: Imidazole rings can be incorporated into the final structure. For example, derivatives of 4'-(2-n-Butyl-4-chloro-5-hydroxymethyl-imidazol-1-yl-methyl-biphenyl-2-carboxylic acid-(4-phenyl/substituted phenyl thiazole)-amide have been synthesized, linking the thiazole via an amide bond to a complex imidazole-containing side chain. scialert.net

Thiadiazole: The versatility of the scaffold is demonstrated by its use in synthesizing molecules containing a thiadiazole ring. 2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a precursor to create various heterocyclic systems, including those where the thiazole ring itself is synthesized onto the thiadiazole-containing starting material. researchgate.net

Other Heterocycles: Research has also shown the incorporation of pyridine (B92270), pyran, and thiazolidine (B150603) rings. nih.govmdpi.com For instance, pyridine-substituted thiazole hybrids have been synthesized from a 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide precursor. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for the efficient and scalable synthesis of this compound and its analogues. Key parameters that are frequently adjusted include catalysts, solvents, temperature, and reaction time.

In the synthesis of related compounds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, standard reductive amination methods using sodium triacetoxyborohydride (B8407120) proved ineffective. nih.gov An optimized, stepwise approach was required, involving the preformation of an imine by refluxing the amine and aldehyde in ethanol (B145695), followed by reduction with sodium borohydride. nih.gov This highlights that reaction pathways often need to be tailored for specific substrates.

For coupling reactions, such as the synthesis of Mirabegron, various coupling agents are employed. The condensation of (R)-2-hydroxy-2-phenylacetic acid with 2-(4-nitrophenyl)ethanamine (B181158) has been performed using agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt). google.comgoogle.com

Solvent choice is also critical. The synthesis of thiazoles via the Hantzsch reaction is commonly performed in ethanol. frontiersin.orgnih.govresearchgate.net However, other solvents like methanol (B129727) or dimethylformamide (DMF) are used depending on the specific transformation, such as in amide coupling or reduction steps. google.com The use of catalysts, such as p-toluene sulfonic acid for bromination steps or copper for N-arylation, is also a key aspect of optimizing synthetic routes. frontiersin.orgnih.govnih.gov

Table 3: Examples of Optimized Reaction Conditions

Reaction TypeReagents/CatalystSolventConditionsObservationSource(s)
Reductive AminationNaBH4 (after imine formation)EthanolReflux, then reductionStandard NaBH(OAc)3 method failed; stepwise approach required. nih.gov
Amide CouplingEDC/HOBtDMFN/AStandard peptide coupling conditions for side chain formation. google.comgoogle.com
Thiazole SynthesisThioureaEthanolRefluxCommon and effective solvent for Hantzsch-type synthesis. frontiersin.orgnih.gov
α-BrominationN-Bromosuccinimide (NBS), p-Toluene sulfonic acid (cat.)Acetonitrile (B52724)RefluxCatalytic acid improves the efficiency of bromination. frontiersin.orgnih.gov

Stereoselective Synthesis of Chiral Analogues

The hydroxyl group at the C-2 position of the acetamide side chain in this compound creates a chiral center. Therefore, controlling the stereochemistry at this position is a significant aspect of its synthesis, particularly for applications where a specific enantiomer is required.

Stereoselective synthesis aims to produce a single stereoisomer in preference to others. numberanalytics.com This can be achieved using various strategies, including chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials. numberanalytics.com

In the synthesis of Mirabegron, which features a chiral (R)-2-hydroxy-2-phenylethylamino group, the stereochemistry is controlled by starting with (R)-mandelic acid or (R)-styrene oxide. google.comgoogle.com For example, a process for preparing an intermediate involves the reaction of (R)-mandelic acid with 4-nitrophenylethylamine, directly incorporating the desired stereocenter from a chiral pool starting material. google.com

Another powerful technique is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. numberanalytics.com Asymmetric hydrogenation, for instance, uses a chiral catalyst to reduce an unsaturated precursor, creating a chiral center with high enantiomeric excess. numberanalytics.com While specific examples for the direct asymmetric synthesis of this compound are not detailed in the provided context, the synthesis of chiral aminodiols from monoterpenes like perillaldehyde (B36042) demonstrates the application of stereoselective dihydroxylation and reductive amination to create multiple stereoisomers, which can then be separated. mdpi.com This approach, generating a library of diastereomers from a chiral starting material, is a common strategy in medicinal chemistry. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Hydroxy-2-(thiazol-4-yl)acetamide by providing information about the chemical environment of individual protons and carbon atoms.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide insight into their local electronic environment. For derivatives of 2-hydroxy-acetamide, the proton of the hydroxyl group (OH) typically appears as a broad singlet. The protons of the amide group (NH₂) also present as distinct signals. The protons on the thiazole (B1198619) ring and the methylene (B1212753) group (CH₂) of the acetamide (B32628) moiety exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the compound's structure. For instance, in related thiazole-containing acetamide derivatives, the thiazole proton often appears as a singlet, and aromatic protons show as multiplets in the range of δ 7-8 ppm. mdpi.com

Proton Typical Chemical Shift (δ, ppm) Multiplicity
Thiazole-H~7.8Singlet
Aromatic-H7.0 - 8.0Multiplet
OHVariableBroad Singlet
NH₂VariableSinglet
CH₂~3.7Singlet/Multiplet
Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the acetamide group is typically observed at a downfield chemical shift, often in the range of 160-180 ppm. The carbons of the thiazole ring also have characteristic chemical shifts that help to confirm the heterocyclic core of the molecule. A notable feature in the ¹³C NMR spectrum of similar structures is the significant downfield shift of the thiazole ring carbons due to the electronic effects of the substituent groups. asianpubs.org

Carbon Typical Chemical Shift (δ, ppm)
C=O (Amide)~163 - 182
Thiazole C2~169
Thiazole C4~148
Thiazole C5~100
CH-OH~73
Note: The exact chemical shifts can vary depending on the solvent and specific molecular structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and to study the fragmentation pattern of this compound. The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) in the mass spectrum confirms the compound's molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. The fragmentation pattern, which shows the breakdown of the molecule upon ionization, offers additional structural information. Common fragmentation pathways for similar amide-containing compounds involve cleavage of the bonds adjacent to the carbonyl group and the thiazole ring. libretexts.orgresearchgate.net

Ion m/z (mass-to-charge ratio) Description
[M+H]⁺Expected value + 1Protonated molecular ion
[M]⁺Expected valueMolecular ion
Fragment ionsVariousResult from the cleavage of specific bonds

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups. researchgate.netuodiyala.edu.iq The presence of a broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amide typically appear in the same region as two distinct bands. A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group. ekb.egresearchgate.net

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3400 (broad)
N-H (Amide)Stretching3100 - 3300 (two bands)
C=O (Amide)Stretching1650 - 1680 (strong)
C-N (Thiazole)Stretching~1600
C-HStretching2850 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π→π* and n→π* transitions, primarily associated with the thiazole ring and the carbonyl group. uodiyala.edu.iqnih.gov The position and intensity of these absorption bands can be influenced by the solvent and the specific substituents on the molecule. For similar thiazole derivatives, UV-Vis spectra have been used to monitor enzymatic reactions by following the formation of a conjugated diene product. nih.gov

Electronic Transition Typical Wavelength Range (nm) Associated Chromophore
π→π200 - 300Thiazole ring, C=O
n→π>300C=O

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of this compound and for separating it from reaction byproducts and starting materials. google.com In HPLC, the compound is passed through a column packed with a stationary phase, and its retention time is a characteristic property that depends on its affinity for the stationary and mobile phases. By using a suitable detector, such as a UV detector, the purity of the compound can be quantified. sigmaaldrich.com Different HPLC methods, including chiral HPLC, can be employed to ensure high chemical and enantiomeric purity, which is crucial for its potential applications. google.com Reports on related compounds indicate that purity levels of over 99% can be achieved and verified using HPLC. google.com

Technique Purpose Key Parameters
HPLCPurity assessment, SeparationRetention time, Peak area, Mobile phase composition, Column type
Chiral HPLCEnantiomeric purity assessmentChiral stationary phase

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a fundamental and widely used chromatographic technique for the separation, identification, and purity assessment of chemical compounds. In the context of a polar heterocyclic compound such as this compound, TLC serves as a rapid and cost-effective method to monitor the progress of its synthesis or to qualitatively assess its purity.

The process involves spotting a solution of the compound onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. wvu.edu These adsorbents are polar. wvu.edu The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, known as the mobile phase or eluent. ualberta.ca By capillary action, the eluent moves up the plate, and as it passes over the initial spot, the compound begins to move as well. wvu.edu

The separation is based on the principle of differential partitioning of the compound between the stationary phase (the polar adsorbent) and the mobile phase. ualberta.ca A highly polar compound will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate. wvu.eduualberta.ca Conversely, less polar compounds are carried further up the plate by the mobile phase. wvu.edu The polarity of the eluent is a critical parameter; a more polar eluent will cause most compounds to travel further, while a less polar eluent will result in less movement. ualberta.ca For highly polar compounds like those containing pyridine (B92270) rings or other nitrogen heterocycles, streaking can sometimes occur on standard silica plates due to interactions with acidic sites. reddit.com

After development, the separated spots are visualized. If the compounds are not colored, visualization can be achieved using methods such as a UV lamp (if the compounds are UV-active) or by staining with an agent like iodine, which reacts with many organic compounds to produce colored spots. libretexts.org The position of the spot is quantified by its Retardation factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. wvu.edu

While specific experimental data for this compound is not available, a hypothetical TLC analysis would involve selecting a mobile phase of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and methanol (B129727), to achieve an optimal Rf value, ideally between 0.3 and 0.7, for clear separation and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a more advanced and powerful chromatographic technique that provides high-resolution separation and precise quantification of compounds in a mixture. It is an essential tool in pharmaceutical analysis for determining the purity of a substance and for quantifying impurities.

In an HPLC system, a liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. The stationary phase typically consists of very small particles, often silica-based, which can be chemically modified to have different polarities. For polar heterocyclic compounds, reversed-phase HPLC is a common approach. nih.gov In this mode, the stationary phase is nonpolar (e.g., octadecyl-bonded silica, C18), and the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

When a sample of this compound is injected into the system, its components are carried by the mobile phase through the column. Separation occurs based on the differential partitioning of the compound between the nonpolar stationary phase and the polar mobile phase. More polar compounds, like this compound would be expected to have less affinity for the nonpolar stationary phase and would thus elute from the column faster.

A detector, commonly a UV-Vis detector, is used to monitor the eluent as it exits the column. nih.gov The detector measures the absorbance of the eluting compounds, generating a chromatogram which is a plot of detector response versus time. Each separated compound appears as a peak, and the time at which it elutes is known as its retention time. The area under the peak is proportional to the concentration of the compound.

Although specific HPLC methods for this compound are not detailed in the searched literature, a typical method development would involve:

Column Selection: A C18 column is a common starting point for polar analytes. nih.gov

Mobile Phase Optimization: A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve good separation of compounds with a range of polarities. nih.gov For a polar compound, one might start with a high percentage of aqueous buffer and gradually increase the proportion of the organic solvent.

Detection: The wavelength for UV detection would be selected based on the UV absorbance spectrum of this compound to ensure maximum sensitivity.

Due to the lack of specific published research, data tables for TLC and HPLC analysis of this compound cannot be provided. The information presented is based on the general principles of these analytical techniques and their application to similar chemical structures. nih.govrroij.comfrontiersin.org

Investigative Biological Activities and Molecular Mechanisms of Action

Antimicrobial Efficacy

Thiazole-containing compounds are recognized for their potent activity against a broad spectrum of microbial pathogens. The incorporation of a hydroxy-acetamide moiety can enhance this efficacy, leading to derivatives with significant antibacterial and antifungal capabilities.

Derivatives of the thiazole-acetamide scaffold have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies on various N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives revealed significant growth inhibition against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 μg/ml for some compounds against strains like Staphylococcus aureus and Escherichia coli. researchgate.net

Research has shown that hydroxylated derivatives can be particularly potent. In a comparative study, 2-hydroxy benzothiazole (B30560) derivatives were found to be more powerful antibacterial agents against both gram-positive and gram-negative bacteria than their 2-acetanilide counterparts. semanticscholar.org For example, against Staphylococcus aureus, the 6-nitrobenzo[d]thiazol-2-ol derivative showed a significantly larger zone of inhibition (26 mm) compared to the acetanilide (B955) derivatives (8-10 mm). semanticscholar.org

Further studies on different series of thiazole (B1198619) derivatives have reported moderate to good antibacterial activity. The MIC and Minimal Bactericidal Concentration (MBC) values for certain compounds ranged from 0.17 to >3.75 mg/mL and 0.23 to >3.75 mg/mL, respectively, against a panel of bacteria including E. coli, B. cereus, and S. Typhimurium. nih.gov Specifically, one derivative exhibited an MIC/MBC of 0.17/0.23 mg/mL against E. coli. nih.gov Another investigation into novel pyrazole (B372694) derivatives incorporating a thiazol-4-one structure found them to be effective against multidrug-resistant pathogens, with some derivatives acting synergistically with conventional antibiotics like Ciprofloxacin. nih.govacs.org

Antibacterial Activity of Selected Thiazole Derivatives

Derivative ClassBacterial StrainActivity MeasureResultReference
N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamideS. aureus, E. coli, P. aeruginosa, K. pneumoniaMIC6.25 - 12.5 μg/ml researchgate.net
6-nitrobenzo[d]thiazol-2-olStaphylococcus aureusZone of Inhibition26 mm semanticscholar.org
N-(benzo[d]thiazol-2-yl) acetamide (B32628)Staphylococcus aureusZone of Inhibition8 mm semanticscholar.org
Heteroaryl(aryl) Thiazole DerivativeEscherichia coliMIC / MBC0.17 / 0.23 mg/mL nih.gov
Heteroaryl(aryl) Thiazole DerivativeEnterobacter cloacaeMIC / MBC0.23 / 0.47 mg/mL nih.gov

The antifungal potential of thiazole acetamide derivatives is also well-documented, with many compounds showing greater efficacy against fungal strains than bacteria. researchgate.net In screenings against fungi like Penicillium marneffei, Trichophyton mentagrophytes, Aspergillus flavus, and Aspergillus fumigatus, several N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives displayed a wide range of activity. researchgate.net

Studies focusing on Candida species have identified promising anti-Candida agents among thiazole derivatives. mdpi.com A series of newly synthesized heteroaryl(aryl) thiazole derivatives showed good antifungal activity, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values in the range of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. nih.gov One of the most potent compounds in this series exhibited an MIC of 0.06–0.23 mg/mL and an MFC of 0.11–0.47 mg/mL. nih.gov Additionally, certain pyrazole-thiazole hybrids have shown synergistic effects with the antifungal drug Ketoconazole against C. albicans. nih.gov

Antifungal Activity of Selected Thiazole Derivatives

Derivative ClassFungal StrainActivity MeasureResultReference
Heteroaryl(aryl) Thiazole DerivativeVarious FungiMIC0.06 - 0.47 mg/mL nih.gov
Heteroaryl(aryl) Thiazole DerivativeVarious FungiMFC0.11 - 0.94 mg/mL nih.gov
N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamideP. marneffei, T. mentagrophytes, A. flavus, A. fumigatus-Wide range of activity researchgate.net
Pyrazole-Thiazol-4-one HybridCandida albicansSynergySynergistic with Ketoconazole nih.gov

The antimicrobial effects of thiazole derivatives are attributed to several mechanisms of action. One prominent mechanism is the inhibition of essential bacterial enzymes. Research has identified certain thiazole derivatives as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), two critical enzymes involved in bacterial DNA synthesis and folate metabolism, respectively. nih.govacs.org Molecular docking studies have shown that these compounds can fit into the active sites of these enzymes, disrupting their function. nih.govacs.org

Another putative mechanism for antibacterial activity is the inhibition of the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov For antifungal activity, the likely mechanism for many thiazole derivatives is the inhibition of 14α-lanosterol demethylase, an key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. nih.gov

Anticancer and Antitumor Potential

Thiazole-based compounds, including those with a 2-hydroxy-acetamide structure, have emerged as a promising class of agents in anticancer drug discovery. nih.govijcce.ac.ir They have been shown to exert cytotoxic effects on a wide range of human cancer cell lines through various molecular mechanisms. nih.gov

A novel series of thiazole-2-acetamide derivatives demonstrated significant cytotoxic activity against multiple human cancer cell lines by acting as tubulin polymerization inhibitors. nih.govresearchgate.net For instance, one of the most potent compounds in the series showed strong antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 4 ± 0.2 µM, which was comparable to the standard drug Doxorubicin. nih.gov This compound also showed higher potency than Sorafenib against the PC-3 prostate cancer cell line (IC₅₀ = 7 ± 0.6 µM). nih.gov

Another study focusing on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives reported potent cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir The most active derivative against HeLa cells, which had an ortho-chlorine substitution, recorded an IC₅₀ of 1.3±0.14 µM. ijcce.ac.ir Furthermore, polyfunctionally substituted heterocyclic compounds derived from a cyano-acetamide precursor, which were used to synthesize various thiazole derivatives, revealed high inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. nih.gov

Cytotoxic Activity (IC₅₀) of Selected Thiazole-Acetamide Derivatives

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Thiazole-2-acetamide Derivative (Tubulin Inhibitor)MCF-7 (Breast)4 ± 0.2 nih.gov
MDAMB-231 (Pancreatic)3 ± 0.2 nih.gov
PC-3 (Prostate)7 ± 0.6 nih.gov
HCT-116 (Colon)Equal efficacy to Doxorubicin nih.gov
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide DerivativeHeLa (Cervical)1.3 ± 0.14 ijcce.ac.ir
U87 (Glioblastoma)More cytotoxic than Doxorubicin (some compounds) ijcce.ac.ir
N-(4-(4-Chlorophenyl)-Thiazol-2-yl)AcetamideMCF-7 (Breast)5.73 mdpi.com

The antitumor activity of thiazole-acetamide derivatives is often mediated by their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells.

Studies on thiazole-based tubulin inhibitors demonstrated that the most effective compounds activated pro-apoptotic proteins such as caspase-3, caspase-9, and Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.net The induction of apoptosis was further confirmed by DNA fragmentation assays. researchgate.net

Cell cycle analysis has revealed that these compounds can arrest the cell cycle at different phases. For example, N-(4-(4-Chlorophenyl)-Thiazol-2-yl)Acetamide was found to cause cell cycle arrest in MCF-7 cells at the G1 stage, preventing cells from progressing to the S phase of DNA replication. mdpi.com This arrest was accompanied by a decrease in the cell population in the G2/M phase. mdpi.com Other related thiazole derivatives have been shown to arrest the cell cycle at the S phase or the G1/S transition, ultimately leading to apoptotic cell death. researchgate.net This ability to disrupt the cell cycle and trigger apoptosis underscores the therapeutic potential of these compounds in cancer treatment. mdpi.comacs.org

Modulation of Mitochondrial Membrane Potential (MMP)

The disruption of the mitochondrial membrane potential (MMP) is a key indicator of apoptosis, or programmed cell death. Research into novel 1,3-thiazole derivatives has revealed their potential to induce a decline in MMP in cancer cells. ijcce.ac.irijcce.ac.ir In studies involving various human cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma), certain N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives demonstrated the ability to reduce MMP. ijcce.ac.irijcce.ac.ir This effect on mitochondria is a crucial aspect of their potential as anticancer agents, as it suggests an intrinsic pathway of apoptosis induction. ijcce.ac.irijcce.ac.ir

Generation of Reactive Oxygen Species (ROS)

The production of reactive oxygen species (ROS) is another mechanism through which certain chemical compounds can induce cellular stress and apoptosis in cancer cells. Investigations into 1,3-thiazole-based cytotoxic agents have shown that some derivatives can stimulate the generation of ROS. ijcce.ac.irijcce.ac.ir Specifically, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were found to increase ROS levels in cancer cell lines. ijcce.ac.irijcce.ac.ir This elevation in ROS can lead to oxidative damage to cellular components, further contributing to the cytotoxic effects of these compounds. ijcce.ac.irijcce.ac.ir The ability of these thiazole derivatives to generate ROS highlights a potential mechanism for their observed anticancer activity. ijcce.ac.irijcce.ac.ir

Specific Protein Target Interactions (e.g., Tubulin Polymerization Inhibition)

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.govnih.gov A number of 2-amino-4-phenylthiazole (B127512) derivatives have been shown to inhibit tubulin polymerization, thereby disrupting microtubule assembly and interfering with cellular division. nih.gov

One area of research has focused on creating novel thiazole-based tubulin inhibitors. In one such study, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated. nih.gov The most potent of these, compound IV, demonstrated a superior ability to inhibit tubulin polymerization with an IC₅₀ value of 2.00 ± 0.12 μM, which was more effective than the reference compound, combretastatin (B1194345) A-4 (CA-4), with an IC₅₀ of 2.96 ± 0.18 μM. nih.gov Molecular docking studies suggested that the sulfur atom of the thiazole ring and the amidic NH of compound IV form crucial hydrogen bonds within the colchicine (B1669291) binding site of tubulin. nih.gov

In a different series of thiazole-based compounds designed as tubulin polymerization inhibitors, compound 10a emerged as the most potent, with an IC₅₀ value of 2.69 μM for tubulin inhibition. nih.govresearchgate.net This was significantly more effective than the reference compound CA-4, which had an IC₅₀ of 8.33 μM. nih.gov Other effective compounds in this series included 10o and 13d , with IC₅₀ values of 3.62 μM and 3.68 μM, respectively. nih.gov These compounds showed no cytotoxic effects on normal cells. nih.govresearchgate.net The antiproliferative activity of compounds 10a , 10o , and 13d against four cancer cell lines was significant, with average GI₅₀ values of 6, 7, and 8 μM, respectively. nih.gov

The structural design of these inhibitors often involves replacing the cis-alkene linker of CA-4 with a more rigid thiazole-2-acetamide moiety. nih.gov This modification, coupled with various substitutions at the 2-position of the thiazole backbone, has led to the development of potent tubulin polymerization inhibitors. nih.gov

Table 1: Tubulin Polymerization Inhibition by Thiazole Derivatives

Compound IC₅₀ (μM) for Tubulin Polymerization Inhibition
Compound IV 2.00 ± 0.12
Combretastatin A-4 (CA-4) 2.96 ± 0.18
Compound 10a 2.69
Compound 10o 3.62
Compound 13d 3.68
Combretastatin A-4 (CA-4) 8.33

Anti-inflammatory Properties and Enzyme Inhibition

Thiazole derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comnih.govnih.gov

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase enzymes, COX-1 and COX-2, are central to the production of prostaglandins (B1171923), which are key mediators of inflammation. nih.govaub.edu.lb Several thiazole derivatives have been investigated for their ability to inhibit these enzymes.

One such compound, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (referred to as compound 1 or CX-32 in some studies), has been identified as a potent inhibitor of both COX-1 and COX-2. mdpi.comnih.gov In vitro studies revealed its potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production with an IC₅₀ of 9.01±0.01µM. nih.govaub.edu.lb Further investigation using cells overexpressing COX-1 and human blood platelets showed it to be a specific inhibitor of COX-1 with a very low IC₅₀ of 5.56×10⁻⁸±2.26×10⁻⁸µM. nih.gov Another study, however, characterized it as a non-selective COX-1/COX-2 inhibitor. mdpi.com This compound also demonstrated anti-inflammatory effects in an in vivo model of inflammation by inhibiting PGE2 secretion. nih.gov

In contrast, another thiazole derivative, 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (referred to as compound 2 or CX-35), showed selective inhibition of COX-2. mdpi.comnih.gov It potently inhibited COX-2-dependent PGE2 production with an IC₅₀ of 11.65±6.20µM but did not affect COX-1 activity. nih.gov Like compound 1, it also exhibited anti-inflammatory effects in vivo. nih.gov

A separate study on a series of thiazole carboxamide derivatives identified compound 2a as having the highest selectivity for COX-2 over COX-1, with a selectivity ratio of 2.766. acs.org It had a COX-2 IC₅₀ of 0.958 μM and a COX-1 IC₅₀ of 2.65 μM. acs.org Compound 2b in the same series was the most potent dual inhibitor, with IC₅₀ values of 0.239 μM for COX-1 and 0.191 μM for COX-2. acs.org

Table 2: COX Inhibition by Thiazole Derivatives

Compound Target IC₅₀ Selectivity Ratio (COX-1/COX-2)
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide COX-2 9.01 ± 0.01 µM -
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide COX-1 5.56 x 10⁻⁸ ± 2.26 x 10⁻⁸ µM -
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol COX-2 11.65 ± 6.20 µM -
Compound 2a COX-1 2.65 µM 2.766
Compound 2a COX-2 0.958 µM
Compound 2b COX-1 0.239 µM 1.251
Compound 2b COX-2 0.191 µM

Lipoxygenase (LOX) Inhibition

Lipoxygenases are another class of enzymes involved in the inflammatory response, catalyzing the oxidation of polyunsaturated fatty acids to produce bioactive metabolites. nih.gov Research has explored the potential of thiazole derivatives as LOX inhibitors. nih.gov

Studies on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives identified them as direct 5-LOX inhibitors. nih.gov One of the most potent compounds in a series of 32 synthesized derivatives was N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, which demonstrated 98% inhibition of LOX with an IC₅₀ of 127 nM. nih.gov

Molecular Basis of Anti-inflammatory Action

The anti-inflammatory action of these thiazole derivatives is rooted in their ability to specifically interact with and inhibit key inflammatory enzymes. nih.gov For COX inhibitors, molecular docking studies have provided insights into their binding mechanisms. For instance, modeling analysis of the docking of N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol into the catalytic sites of COX-1 and COX-2 confirmed the differential effects of these two compounds. nih.gov Similarly, docking studies of thiazole carboxamide derivatives revealed their binding patterns within both COX-1 and COX-2 isozymes. acs.org

The inhibition of prostaglandin production is a direct consequence of this enzyme inhibition. nih.gov Studies on LPS-stimulated RAW 264.7 cells showed that both CX-32 and CX-35 significantly blocked the production of prostaglandins without affecting the protein levels of COX-2, suggesting a direct inhibition of the enzyme's activity. nih.gov This targeted inhibition of inflammatory pathways forms the molecular basis for the anti-inflammatory properties of these thiazole compounds. nih.gov

Table of Compounds

Compound Name
2-Hydroxy-2-(thiazol-4-yl)acetamide
Combretastatin A-4 (CA-4)
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine
Doxorubicin
Sorafenib
Celecoxib
Indomethacin
Nizatidine
Diclofenac sodium

Antioxidant Activity

The antioxidant potential of thiazole derivatives, including structures related to this compound, has been a subject of scientific investigation. This activity is crucial in combating oxidative stress, a state implicated in the pathogenesis of various diseases.

Radical scavenging assays are standard in vitro methods to evaluate the antioxidant capacity of chemical compounds. These assays measure the ability of a substance to neutralize stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This widely used method involves the reduction of the violet-colored DPPH radical to the yellow-colored non-radical form by an antioxidant. mdpi.com Several studies have employed this assay to screen thiazole-containing compounds. For instance, a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their benzothiazole analogs were evaluated for their DPPH radical scavenging efficacy. nih.govresearchgate.net Specifically, compounds with certain substitutions demonstrated good scavenging activity. nih.govresearchgate.net Research on pyrazole-thiazole hybrids also utilized the DPPH assay to measure their antioxidant potential, with some derivatives showing high activity. bohrium.com Furthermore, studies on coumarinyl-1,3-thiazolidine-4-ones and other thiazole derivatives have demonstrated their capacity to scavenge DPPH radicals, often influenced by the number and position of hydroxyl groups on the phenyl ring. nih.govmdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS assay is another common method where the antioxidant reduces the pre-formed ABTS radical cation. Various thiazole derivatives have been tested using this method. researchgate.netnih.gov For example, N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide exhibited good antioxidant activity in the ABTS assay, among others. nih.govresearchgate.net The antioxidant efficacy of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs was also assessed by their ability to scavenge ABTS radicals. mdpi.com

Nitric Oxide Radical Scavenging Assay: This assay measures the ability of a compound to inhibit the generation of nitric oxide radicals. nih.gov Thiazole-containing compounds have been investigated for this activity. researchgate.netresearchgate.net For example, the nitric oxide scavenging potential of various extracts has been shown to be concentration-dependent. nih.gov

The following table summarizes the antioxidant activity of selected thiazole derivatives from various studies.

Compound TypeAssayActivityReference
N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamidesDPPH, ABTSGood antioxidant activity for specific derivatives. nih.govresearchgate.net
Pyrazole-thiazole hybridsDPPHSome compounds exhibited high activity. bohrium.com
Coumarinyl-1,3-thiazolidine-4-onesPhosphomolybdenumExcellent activity for derivatives with two hydroxyl groups. nih.gov
(Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogsDPPH, ABTSStrong scavenging efficacy for specific derivatives. mdpi.com

Beyond direct radical scavenging, the antioxidant effects of thiazole derivatives can involve cellular protective mechanisms. Oxidative stress can lead to cellular damage, including lipid peroxidation and hemolysis of erythrocytes. Some thiazole derivatives have shown protective effects in these contexts.

For instance, a series of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were evaluated for their ability to inhibit lipid peroxidation and erythrocyte hemolysis. nih.govresearchgate.net Certain compounds within this series demonstrated both antioxidant and anti-inflammatory activities, suggesting a dual protective role. nih.govresearchgate.net The ability of these compounds to protect cells from oxidative damage highlights their therapeutic potential.

Other Reported Biological Activities

In addition to antioxidant effects, derivatives of this compound have been explored for other significant biological activities.

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. rsc.org Thiazole-containing compounds have emerged as potential therapeutic agents for managing diabetes and its complications.

Aldose Reductase (ALR2) Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significantly active during hyperglycemia, converting excess glucose to sorbitol. nih.govresearchgate.net This process is implicated in the development of diabetic complications. researchgate.netresearchgate.net Therefore, inhibiting ALR2 is a key therapeutic strategy. Several studies have investigated thiazole derivatives as ALR2 inhibitors. For example, a series of hydrazinecarbothioamides and 4-thiazolidinones bearing an imidazo[2,1-b]thiazole (B1210989) moiety were synthesized and evaluated for their AR inhibitory effect. nih.gov One compound, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide, showed the best AR inhibitory activity in the study. nih.gov

DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) is another target for antidiabetic drugs. Inhibiting DPP-4 increases the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion and suppress glucagon (B607659) release. While direct studies on this compound and DPP-4 inhibition are limited in the provided context, the broader class of thiazole derivatives has been investigated for various antidiabetic mechanisms. rsc.org

The table below presents data on the aldose reductase inhibitory activity of selected thiazole derivatives.

Compound SeriesKey FindingReference
Hydrazinecarbothioamides and 4-thiazolidinones with imidazo[2,1-b]thiazole2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide showed the best AR inhibitory activity. nih.gov

Epilepsy is a common chronic neurological disorder, and there is a continuous search for new anticonvulsant drugs. semanticscholar.org Thiazole derivatives have shown promise in this area. Various studies have synthesized and evaluated thiazole-containing compounds for their anticonvulsant properties using models like the maximal electroshock (MES) and pentylenetetrazole (scPTZ)-induced seizure tests. semanticscholar.orgconicet.gov.armdpi.com

For example, thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores have been synthesized and shown to possess anticonvulsant activity. semanticscholar.org Similarly, novel benzothiazole derivatives have been evaluated, with some compounds showing potent activity in both MES and scPTZ tests. mdpi.com A QSAR study on ringed enaminones, which can include thiazole moieties, has also been conducted to predict anticonvulsant activity. conicet.gov.ar

Tuberculosis remains a significant global health problem, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. fabad.org.trresearchgate.net Thiazole derivatives have been extensively investigated for their activity against Mycobacterium tuberculosis.

Several studies have reported the synthesis and evaluation of various thiazole-based compounds for their antitubercular potential. fabad.org.trresearchgate.netacgpubs.orgnih.govresearchgate.net For instance, Schiff bases of 2-amino thiazoles have exhibited good anti-tubercular activity against the H37Rv strain. researchgate.net Another study focused on 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide derivatives, which showed varying degrees of inhibition against M. tuberculosis H37Rv. acgpubs.org Furthermore, arylidenehydrazide derivatives with an imidazo[2,1-b]thiazole moiety have also been assessed for their antitubercular efficacy. fabad.org.trnih.gov The inhibitory activity of these compounds is often determined using methods like the Microplate Alamar Blue Assay (MABA). fabad.org.trresearchgate.net

The following table provides a summary of the antitubercular activity of different thiazole derivatives.

Compound SeriesStrainKey FindingReference
Schiff bases of 2-amino thiazolesM. tuberculosis H37RvGood anti-tubercular activity (MIC 6.25 μg/ml) for specific derivatives. researchgate.net
2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamidesM. tuberculosis H37RvDihalo-substitution on the phenyl ring improved activity in some cases. acgpubs.org
Arylidenehydrazide derivatives with imidazo[2,1-b]thiazoleM. tuberculosis H37RvOne derivative showed high potency, comparable to the reference drug. fabad.org.trnih.gov
2-(thiazol-4-yl)thiazolidin-4-one derivativesM. tuberculosis H37Ra and M. bovis BCGSeveral derivatives showed good to excellent antimycobacterial activity. researchgate.net

Hypoxia-Inducible Factor Prolyl 4-Hydroxylase (HIF-PHD) Inhibition

Hypoxia-inducible factors (HIFs) are transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia). The stability and activity of HIFs are primarily regulated by a family of enzymes known as HIF prolyl 4-hydroxylases (HIF-PHDs). nih.govkarger.comrsc.org Under normal oxygen conditions (normoxia), HIF-PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. rsc.org In hypoxic conditions, the activity of HIF-PHDs is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses. rsc.org

Inhibition of HIF-PHDs can mimic a hypoxic response, leading to the stabilization of HIF-α and the subsequent upregulation of therapeutic genes, such as erythropoietin (EPO). This mechanism has been a key focus in the development of treatments for anemia associated with chronic kidney disease. rsc.org

Research into the derivatives of this compound has revealed their potential as inhibitors of HIF-PHD. A study focused on the design and synthesis of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogs identified several compounds with significant inhibitory activity against PHD2, a key isoform of HIF-PHD. Current time information in Bangalore, IN.nih.gov The structure-activity relationship (SAR) analysis from this research highlighted the importance of the 3-hydroxy-pyridin-2-yl group for potent inhibition. Current time information in Bangalore, IN.nih.gov These findings suggest that the this compound scaffold is a promising starting point for the development of novel HIF-PHD inhibitors.

Table 1: HIF-PHD2 Inhibitory Activity of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide Derivatives

Compound Modification PHD2 IC50 (µM) Reference
Derivative A N-ethylacetamide 0.89 Current time information in Bangalore, IN.
Derivative B N-(2-hydroxyethyl)acetamide 0.56 Current time information in Bangalore, IN.
Derivative C N-(2-methoxyethyl)acetamide 1.23 Current time information in Bangalore, IN.
Derivative D N-propylacetamide 0.75 Current time information in Bangalore, IN.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. mdpi.com The ammonia produced by urease neutralizes the acidic environment of the stomach, allowing H. pylori to colonize the gastric mucosa. bohrium.com Therefore, the inhibition of urease is a key therapeutic strategy for the eradication of H. pylori and the treatment of associated gastroduodenal diseases.

Thiazole and acetamide moieties are present in various compounds that have been investigated for their urease inhibitory potential. While direct studies on this compound are limited, research on structurally related compounds provides strong evidence for the potential of this chemical scaffold in urease inhibition. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives demonstrated significant urease inhibitory activity, with some compounds showing greater potency than the standard inhibitor, thiourea (B124793). mdpi.com Molecular docking studies of these compounds suggested that they bind to the active site of the urease enzyme, highlighting the importance of the acetamide and thiazole-related structures for interaction and inhibition. mdpi.com

Further supporting this, other research on thiazole-containing compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has also reported potent urease inhibitory activities. These findings collectively suggest that the this compound core structure is a promising framework for the design of novel urease inhibitors.

Table 2: Urease Inhibitory Activity of Thiazole-Acetamide Derivatives

Compound Core Structure Urease IC50 (µM) Reference
Derivative E N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide 16.5 (converted from µg/mL) mdpi.com
Derivative F N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide 18.4 (converted from µg/mL) mdpi.com
Derivative G 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide 3.12
Derivative H 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylphenyl)acetamide 3.58
Thiourea (Standard) Thiourea 23.1 (converted from µg/mL) mdpi.com

Structure Activity Relationship Sar Studies

Impact of Thiazole (B1198619) Ring Substituents on Biological Activity

The thiazole ring is a fundamental component of many biologically active compounds, and its modification can significantly influence the pharmacological properties of 2-Hydroxy-2-(thiazol-4-yl)acetamide derivatives. mdpi.comnih.govtandfonline.com The nature and position of substituents on the thiazole ring can alter the compound's potency, selectivity, and pharmacokinetic profile. nih.gov

Research has shown that the introduction of various substituents at different positions of the thiazole ring can lead to a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comtandfonline.comnih.gov For instance, the presence of a phenyl ring substituted with a hydroxyl group at position 4 of the thiazole ring has been associated with improved anticancer activity. sciencescholar.usijper.org Conversely, electron-withdrawing groups like fluorine at the same position can diminish this activity. ijper.org

In the context of anti-inflammatory action, bulky substituents at the C4-position of the thiazole ring are considered essential for lipoxygenase inhibition. nih.gov Specifically, a 4-methoxyphenyl (B3050149) group at this position has been shown to be a more effective inhibitor than a phenyl group. nih.gov The presence of bulky groups at this position has also been linked to moderate cytotoxic effects against certain cancer cell lines. nih.gov

Furthermore, the electronic properties of the substituents play a critical role. The distribution of electron density on the thiazole ring atoms, influenced by the attached substituents, can affect the molecule's interaction with its biological target. sciencescholar.us For example, the presence of an amino group on the thiazole ring has been identified as important for kinase inhibitory activity. sciencescholar.us

The following table summarizes the impact of various substituents on the thiazole ring on the biological activity of related compounds:

Position of SubstitutionSubstituentImpact on Biological ActivityReference
C2Phenyl ring with fluorineImportant for activity mdpi.com
C4Phenyl ring with hydroxyl groupEnhanced anticancer activity sciencescholar.usijper.org
C4Phenyl ring with fluorine groupDecreased anticancer activity ijper.org
C4Bulky substituents (e.g., p-MeO-C6H4)Essential for lipoxygenase inhibition nih.gov
-Amino groupImportant for kinase inhibitory activity sciencescholar.us

Influence of the Hydroxyl Group and its Position

The hydroxyl (-OH) group is a key functional group in this compound, and its presence and position are critical determinants of the compound's biological activity. This functional group can participate in hydrogen bonding, a crucial interaction for the binding of a drug molecule to its biological target, such as an enzyme or receptor.

Studies on related thiazole-containing compounds have consistently highlighted the importance of the hydroxyl group for various biological activities. For instance, in a series of thiazole-based triterpene derivatives, the presence of a hydroxyl group on a benzene (B151609) ring attached to the thiazole was found to enhance anticancer activity. ijper.org Similarly, in another study, a hydroxyl group on a phenyl ring was shown to be influential in the compound's activity. mdpi.com

The position of the hydroxyl group is also a significant factor. In the context of anticholinesterase agents for Alzheimer's disease, molecular docking studies of thiazole analogs revealed that a hydroxyl group at specific positions on a phenyl ring could form hydrogen bonds with key amino acid residues in the active site of the acetylcholinesterase enzyme. mdpi.com This interaction is crucial for the inhibitory activity of the compound. Specifically, a hydroxyl group at the 3rd or 4th position of the phenyl ring was found to contribute positively to the enzyme inhibitory activity. mdpi.com

Furthermore, in the development of 12-lipoxygenase inhibitors, the presence of a hydroxyl group was a key feature of the lead compound, and modifications to its position were explored to optimize potency and selectivity. nih.gov

The table below illustrates the influence of the hydroxyl group and its position on the biological activity of related thiazole derivatives:

Compound SeriesPosition of Hydroxyl GroupObserved EffectReference
Thiazole-based triterpenesOn benzene ring attached to thiazoleEnhanced anticancer activity ijper.org
Thiazole analogs3rd or 4th position of phenyl ringPositive contribution to AChE inhibition mdpi.com
4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives2-position of benzyl (B1604629) ringKey for 12-lipoxygenase inhibition nih.gov

Role of the Acetamide (B32628) Moiety and its Modifications

The acetamide moiety (-NHCOCH₃) in this compound plays a significant role in its biological activity. This functional group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), enabling it to form strong interactions with biological targets.

In the context of antimicrobial agents, a series of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide derivatives were synthesized and evaluated. nih.gov While their antibacterial activity was generally lower than the reference drug, certain modifications to the acetamide and the attached phenyl rings resulted in slightly better activity against specific bacterial strains. nih.gov Similarly, other studies have investigated N-(4-substituted thiazol-2-yl) acetamide derivatives for their antimicrobial properties, with some compounds showing moderate activity. fabad.org.tr

Furthermore, the acetamide group is a common feature in various COX-II inhibitors. Molecular docking studies have shown that the nitrogen atom of the acetamide moiety can form hydrogen bonds with key amino acid residues in the active site of the COX-II enzyme, suggesting a strong correlation between these interactions and the anti-inflammatory effects of the compounds. archivepp.com

The following table provides examples of how modifications to the acetamide moiety can influence biological activity:

Compound SeriesModificationBiological ActivityReference
Thiazolyl N-benzyl-substituted acetamidesN-benzyl substitutionSrc kinase inhibition chapman.edu
2-(4-Arylpiperazine-1-yl)-N-[4-(...)-phenyl] acetamidesVaried aryl substituentsAntimicrobial activity nih.gov
N-(4-Substituted thiazol-2-yl) acetamidesVaried thiazole substituentsAntimicrobial activity fabad.org.tr
COX-II inhibitors with acetamide group-Anti-inflammatory activity archivepp.com

Stereochemical Considerations and Enantioselectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of chiral compounds like this compound. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as two non-superimposable mirror images called enantiomers. These enantiomers can exhibit significantly different pharmacological properties, including potency, efficacy, and toxicity.

The differential activity of enantiomers arises from their distinct interactions with chiral biological macromolecules such as enzymes and receptors. One enantiomer may fit perfectly into the binding site of a target protein, leading to a desired therapeutic effect, while the other may have a weaker interaction or even bind to a different target, potentially causing side effects.

While specific studies on the enantioselectivity of this compound are not extensively detailed in the provided context, the principles of stereochemistry are broadly applicable. For instance, in the synthesis of β-hydroxy α-amino acids, which share the β-hydroxy α-amino structural motif with the target compound, controlling the stereochemistry to produce specific syn- or anti-isomers is a key objective due to the impact of stereoisomerism on their biological activity. nih.gov

In the context of other chiral thiazole derivatives, enantioselectivity has been shown to be important. For example, in the synthesis of thiazoline-containing biomolecules, the use of chiral thiazolines as building blocks is crucial for obtaining the desired stereochemically pure final products. rsc.org Furthermore, the enantioselective synthesis of pyrazolone (B3327878) and thiazolone scaffolds, which are known for their broad range of biological activities, highlights the importance of controlling stereochemistry to achieve optimal therapeutic outcomes. acs.org

The dynamic stereochemistry of chiral axes in certain molecules also underscores the importance of conformational stability and the potential for atropisomerization, where rotation around a single bond is restricted, leading to stable, separable stereoisomers. unibo.it

Identification of Key Pharmacophoric Features for Specific Biological Targets

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Identifying the key pharmacophoric features of this compound and its derivatives is crucial for designing new and more potent compounds for specific biological targets.

Based on the structure of this compound and SAR studies of related compounds, several key pharmacophoric features can be identified:

The Thiazole Ring: This heterocyclic ring often acts as a central scaffold and is a common feature in many biologically active molecules. nih.gov It can participate in various non-covalent interactions with the target protein. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, and the aromatic nature of the ring allows for π-π stacking interactions.

The Hydroxyl Group: This group is a potent hydrogen bond donor and acceptor, enabling it to form crucial interactions with the active site of enzymes or receptors. mdpi.com Its position is critical for optimal binding.

The Acetamide Moiety: The acetamide group provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, contributing to the molecule's ability to bind to its target. archivepp.com

Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring can significantly modulate the compound's activity. nih.govsciencescholar.usijper.org These substituents can influence the molecule's electronics, sterics, and lipophilicity, thereby affecting its binding affinity and selectivity. For example, in the context of HIF prolyl 4-hydroxylase inhibitors, a 3-hydroxy-pyridin-2-yl group attached to the thiazole ring was a key feature of novel and potent inhibitors. nih.gov

The following table summarizes the key pharmacophoric features and their roles in the biological activity of related compounds:

Pharmacophoric FeatureRole in Biological ActivityExample Target/ActivityReference
Thiazole RingCentral scaffold, hydrogen bonding, π-π stackingVarious (anticancer, antimicrobial) nih.gov
Hydroxyl GroupHydrogen bond donor/acceptorAcetylcholinesterase inhibition mdpi.com
Acetamide MoietyHydrogen bond donor/acceptorCOX-II inhibition archivepp.com
Thiazole Ring SubstituentsModulate electronics, sterics, lipophilicityHIF prolyl 4-hydroxylase inhibition nih.gov
Aromatic/Heterocyclic GroupsHydrophobic interactions, π-π stackingEGFR inhibition mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

While a specific QSAR study for this compound was not found in the provided results, the application of QSAR to related thiazole and thiazolidinone derivatives demonstrates its utility in this area. For instance, QSAR studies have been successfully applied to predict the antitubercular activity of thiazolidine-4-one derivatives. researchgate.net In these studies, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and correlated with the observed biological activity. researchgate.net

Similarly, QSAR models have been developed for thiazolidine-2,4-dione derivatives as lipoxygenase inhibitors. nih.gov These models help in understanding the structural requirements for potent inhibitory activity. Another study used QSAR to design potent inhibitors of the SARS-CoV main protease, starting from a series of unsymmetrical aromatic disulfides that included thiazole-containing compounds. nih.gov

The general process of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activity is selected.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series. These can include electronic, steric, hydrophobic, and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical parameters and by testing it on a set of compounds not used in the model development.

A successful QSAR model can provide valuable insights into the mechanism of action of the compounds and can be used to prioritize the synthesis of new derivatives with potentially improved activity.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Studies on thiazole-acetamide derivatives have identified them as potent inhibitors of tubulin polymerization, a critical process in cell division, making them a target for anticancer drug development. nih.gov Molecular docking simulations have been instrumental in understanding how these compounds interact with the colchicine (B1669291) binding site of tubulin. nih.govnih.gov

For instance, a novel series of thiazole-2-acetamide derivatives were designed to interact with this specific site. nih.gov The core structure, featuring the thiazole-2-acetamide linker, was observed to form crucial hydrogen bonds. Docking analysis of a particularly effective derivative revealed that the amide NH and the sulfur atom of the thiazole (B1198619) ring formed hydrogen bonds with the ThrB353 residue, an interaction considered vital for anchoring the ligand within the receptor site. nih.gov Another key component, a chalcone (B49325) moiety attached to the core, was shown to engage in various hydrophobic interactions, further stabilizing the ligand-protein complex. nih.gov The binding mode generally involves the insertion of the ligand into the pocket, with specific functional groups forming directional bonds with key amino acid residues, while other parts of the molecule establish van der Waals and hydrophobic contacts. nih.govnih.gov

In a different context, docking studies of related thiazole derivatives against DNA gyrase subunit B (GyrB), a target for antibacterial agents, also highlighted the importance of hydrogen bonding in determining the binding orientation and affinity. researchgate.net

Molecular docking simulations provide a numerical score that estimates the binding affinity between a ligand and a protein. These scores are crucial for ranking potential drug candidates and predicting their potency. For thiazole-acetamide derivatives targeting tubulin, compounds with higher (more negative) docking scores were often correlated with better inhibitory activity in biological assays. nih.gov

One study identified a lead compound, 10a , which exhibited a superior tubulin polymerization inhibitory IC₅₀ value of 2.69 μM compared to the reference drug combretastatin (B1194345) A-4 (IC₅₀ = 8.33 μM). nih.gov This enhanced activity was supported by docking analyses which predicted a strong binding affinity. nih.gov The selectivity of these compounds is also a key area of investigation. By docking the same ligands against different protein targets, researchers can predict whether a compound is likely to be a selective inhibitor or if it might have off-target effects. For example, the designed thiazole-acetamides showed high potency against cancer cell lines while having no cytotoxic effects on normal cells, suggesting a degree of selectivity for tubulin in cancer cells. nih.gov

Table 1: Predicted Binding Affinities of Thiazole Derivatives from Docking Studies This table is interactive. Click on the headers to sort the data.

Compound Class Target Protein Predicted Binding Affinity (Example Value) Key Interacting Residues Reference
Thiazole-2-acetamide Tubulin (Colchicine Site) IC₅₀ = 2.69 μM ThrB353 nih.gov
Thiazole-hydrazone COX-2 - - chimicatechnoacta.ru
Thiazolyl-acetohydrazide DNA Gyrase B -6.5 to -7.0 kcal/mol - researchgate.net
Thiazole Derivative Tubulin IC₅₀ = 2.00 ± 0.12 μM - nih.gov

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. conicet.gov.arbohrium.comresearchgate.net These methods provide fundamental insights into the intrinsic properties of 2-Hydroxy-2-(thiazol-4-yl)acetamide.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. bohrium.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.comresearchgate.net For thiazole derivatives, DFT calculations have been used to determine these energy levels and visualize the electron density distribution in the orbitals. bohrium.comresearchgate.net Typically, the HOMO is located over the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. This analysis helps in understanding charge transfer interactions within the molecule and with its biological target. nih.gov

Table 2: Representative Quantum Chemical Parameters for Thiazole Derivatives This table is interactive. Click on the headers to sort the data.

Parameter Description Typical Significance Reference
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to electron-donating ability bohrium.comresearchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to electron-accepting ability bohrium.comresearchgate.net
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO Indicator of chemical reactivity and stability bohrium.com

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted on the molecule's surface and uses a color scale to indicate different potential values.

Red, Orange, Yellow: These colors represent regions of negative electrostatic potential, which are rich in electrons. These areas are prone to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.netjcsp.org.pk In thiazole-acetamide structures, the carbonyl oxygen atom is typically a site of high negative potential. researchgate.net

Blue: This color indicates regions of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. researchgate.netjcsp.org.pk Hydrogen atoms attached to electronegative atoms, such as the N-H in an amide group, often show a positive potential.

Green: This color represents neutral or near-zero potential regions.

MEP maps are invaluable for identifying the reactive sites of a molecule and predicting how it will interact with other molecules, including the amino acid residues in a protein's active site. nih.govresearchgate.net

Conceptual DFT provides a framework for defining and calculating chemical concepts like electronegativity, hardness, and softness from the energies of the frontier orbitals. bohrium.comgrowingscience.comeurjchem.com These global reactivity descriptors help to quantify the chemical behavior of a molecule.

Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as η = (ELUMO - EHOMO)/2. bohrium.com

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and is a measure of a molecule's polarizability and reactivity. bohrium.com

These parameters are widely used to compare the reactivity of different compounds in a series and to understand the nature of chemical reactions. bohrium.comnih.gov For example, in a reaction, a soft nucleophile will tend to react with a soft electrophile, providing insights into reaction mechanisms and selectivity. growingscience.com

Molecular Dynamics Simulations

Extensive literature searches did not yield any specific studies on the molecular dynamics simulations of this compound. While molecular dynamics simulations are a powerful tool for understanding the conformational dynamics and interactions of molecules over time, it appears that this particular compound has not been the subject of such specific investigations in published research. This type of study would typically involve simulating the movement of the atoms of the molecule in a defined environment, such as in a solvent, to observe its behavior and stability. The lack of available data prevents a detailed discussion on the dynamic properties of this compound.

In Silico ADMET Prediction

There is a notable absence of specific in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction studies for this compound in the available scientific literature. In silico ADMET predictions are computational methods used to forecast the pharmacokinetic and toxicological properties of a compound. These studies are crucial in the early stages of drug discovery to identify potential liabilities. Without specific research on this compound, it is not possible to provide a detailed analysis of its predicted metabolic pathways or its interaction with metabolic enzymes and transporters.

While general predictive models for ADMET properties exist, applying them without specific validation for this compound would be speculative. For instance, a study on novel thiazole-2-acetamide derivatives did perform ADMET analysis, but these were on more complex, substituted analogs, and the results are not directly transferable to the parent compound this compound. nih.gov

Conformational Analysis

Future Perspectives and Research Directions

Development of Novel Synthetic Routes for 2-Hydroxy-2-(thiazol-4-yl)acetamide Analogues

The exploration of novel synthetic methodologies is crucial for accessing a wider diversity of this compound analogues. Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic pathways.

Key areas of development include:

Catalyst-Free Synthesis: Investigating reaction conditions that obviate the need for a catalyst, such as using water as a solvent and refluxing, can lead to simpler and more sustainable processes. bepls.com

Novel Catalytic Systems: The development and application of new catalysts, such as reusable nickel ferrite (B1171679) (NiFe2O4) nanoparticles or copper-supported hydroxyapatite-encapsulated-γ-Fe2O3, can enhance reaction rates and yields while allowing for catalyst recycling. acs.orgtandfonline.com

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasonic techniques can significantly reduce reaction times and improve yields for the synthesis of thiazole (B1198619) derivatives. bepls.comnih.gov These methods offer energy-efficient alternatives to conventional heating. mdpi.com

For instance, a one-pot, four-step process involving the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines, has been demonstrated for the synthesis of thiazol-2(3H)-imine derivatives. ekb.eg Similarly, the reaction of 4-amino-N-(thiazol-2-yl)benzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde (B140153) followed by reduction has been used to create a variety of analogues. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

While the biological activities of some thiazole-acetamide derivatives have been explored, a vast landscape of potential molecular targets remains to be investigated. Future research should aim to identify and validate new biological targets and elucidate the underlying mechanisms of action for this class of compounds.

Promising areas of exploration include:

Enzyme Inhibition: Analogues of this compound could be designed to target a variety of enzymes implicated in disease. For example, derivatives have been investigated as inhibitors of HIF prolyl 4-hydroxylases (PHDs), cyclooxygenases (COX-1 and COX-2), and Src kinase. nih.govnih.govchapman.edu

Receptor Modulation: The potential for these compounds to act as agonists or antagonists at various receptors warrants investigation. For instance, studies on bicyclic thiazoles have revealed a surprisingly homogeneous structure-activity relationship (SAR) against the H3 receptor. researchgate.net

Antimicrobial Targets: Given the known antibacterial and antifungal properties of thiazole derivatives, identifying the specific microbial enzymes or cellular processes they disrupt is a key research direction. nih.govscispace.com

Anticancer Mechanisms: For derivatives showing antiproliferative activity, future studies should focus on identifying the specific signaling pathways or cellular components they target, such as tubulin polymerization. nih.govfrontiersin.org

Rational Design of Highly Selective and Potent Derivatives Based on SAR and Computational Insights

The rational design of new derivatives with enhanced potency and selectivity is a cornerstone of modern drug discovery. This approach relies heavily on understanding the structure-activity relationships (SAR) and leveraging computational tools.

Future strategies will involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogues will continue to be a critical approach. nih.govnih.gov For example, SAR studies on thiazolyl-hydroxamate derivatives have led to the identification of compounds with nanomolar inhibitory activity and high selectivity for histone deacetylase 6 (HDAC6). nih.gov

Computational Modeling: Molecular docking simulations can predict the binding modes of derivatives within the active sites of target proteins, providing insights for designing compounds with improved affinity and selectivity. nih.govmdpi.com This has been successfully applied to understand the differential inhibition of COX-1 and COX-2 by thiazole derivatives. nih.gov

Pharmacophore Hybridization: Combining the thiazole-acetamide core with other known pharmacophores can lead to the development of hybrid molecules with novel or enhanced biological activities. nih.govresearchgate.net

A study on 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogues demonstrated the use of SAR and modeling to develop potent inhibitors of HIF prolyl 4-hydroxylases. nih.gov Similarly, the design of N-benzyl substituted acetamide (B32628) derivatives of 4-(2-morpholinoethoxy)phenyl)thiazole as Src kinase inhibitors has benefited from SAR studies. chapman.edu

Advanced Preclinical Efficacy Studies (in vitro and in vivo models, excluding clinical human trials)

To translate promising in vitro findings into potential therapeutic applications, comprehensive preclinical efficacy studies are essential. This involves evaluating the activity of this compound derivatives in relevant cellular and animal models of disease.

Future research should encompass:

In Vitro Cellular Assays: A wide range of cell-based assays will be necessary to confirm the biological activity of new analogues. This includes cytotoxicity assays against various cancer cell lines, antimicrobial susceptibility testing against pathogenic bacteria and fungi, and functional assays to measure the inhibition of specific enzymes or signaling pathways. nih.govmdpi.commdpi.com

In Vivo Animal Models: Compounds that demonstrate significant in vitro activity should be advanced to in vivo studies using appropriate animal models. For example, the anti-inflammatory effects of thiazole derivatives have been demonstrated in the dorsal air pouch model of inflammation. nih.gov Anticancer efficacy can be evaluated in xenograft models. vietnamjournal.ru

Pharmacokinetic and ADME Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are crucial for predicting their behavior in a biological system. researchgate.net

Investigation of Multifunctional Thiazole-Acetamide Hybrid Molecules

The development of hybrid molecules that incorporate the thiazole-acetamide scaffold with other bioactive moieties is a promising strategy for creating multifunctional agents. These hybrids can potentially target multiple biological pathways or exhibit synergistic effects.

Examples of potential hybrid molecules include:

Thiazole-Coumarin Hybrids: The combination of thiazole and coumarin (B35378) scaffolds has been explored for the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for potential use in Alzheimer's disease. nih.gov

Thiazole-Piperazine Hybrids: Thiazole-linked coumarin piperazine (B1678402) hybrids have been synthesized and investigated as galectin-1 inhibitors. rsc.org

Thiazole-Thiadiazole Hybrids: The synthesis of molecules containing both thiazole and thiadiazole rings has been reported for potential antihypertensive activity. vietnamjournal.ru

The strategic design and synthesis of such hybrids open up new avenues for drug discovery, allowing for the creation of compounds with tailored biomedical applications. chemrj.org

Application in Materials Science and Other Non-Biological Fields

While the primary focus of research on this compound and its analogues has been in the biological realm, the unique chemical properties of the thiazole ring suggest potential applications in materials science and other non-biological fields. The thiazole ring's aromaticity and the presence of heteroatoms could impart useful electronic or coordination properties to materials. Future research could explore the incorporation of these molecules into polymers, organic electronics, or as ligands for metal complexes.

Green Chemistry Approaches in Thiazole-Acetamide Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. Future research on the synthesis of this compound and its derivatives will undoubtedly emphasize the adoption of greener methodologies.

Key green chemistry approaches include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key focus. bepls.comnih.gov Solvent-free reaction conditions are also highly desirable. scielo.br

Development of Recyclable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused minimizes waste and improves the cost-effectiveness of the synthesis. acs.orgmdpi.com Biocatalysts, such as chitosan-based hydrogels, also offer an eco-friendly option. mdpi.com

Energy Efficiency: Employing energy-efficient techniques like microwave and ultrasound irradiation can reduce the carbon footprint of the synthesis. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes the generation of byproducts. medmedchem.com

The development of eco-friendly protocols for the synthesis of thiazole derivatives not only reduces environmental concerns but also often leads to milder reaction conditions, shorter reaction times, and high yields. bepls.commdpi.com

Q & A

(Basic) What are the established synthetic routes for 2-Hydroxy-2-(thiazol-4-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves condensation reactions between thiazole derivatives and acetamide precursors. For example, analogous compounds like N-(thiazol-2-yl)acetamide are synthesized via reactions of 2-aminothiazole with acetonitrile in the presence of anhydrous aluminum chloride . Key intermediates are characterized using Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to verify regiochemistry. Elemental analysis (C, H, N, S) is used to validate purity .

(Basic) What spectroscopic and analytical methods are critical for confirming the structure of this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To resolve protons on the thiazole ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and the hydroxyacetamide moiety (δ 2.0–3.5 ppm for methyl/methylene groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : For unambiguous structural determination, as demonstrated for N-(thiazol-2-yl)acetamide derivatives .

(Advanced) How can researchers design assays to evaluate the biological activity of this compound?

Thiazole derivatives are known for antimicrobial and anticancer properties . Methodologies include:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, with positive controls (e.g., ciprofloxacin).
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme inhibition studies : Kinase or protease inhibition assays using fluorogenic substrates.
    Structure-activity relationships (SAR) can be explored by modifying substituents on the thiazole or acetamide groups .

(Advanced) How should researchers address contradictions in reported biological activity data for thiazole-acetamide derivatives?

Discrepancies often arise from variations in substituents, assay conditions, or cell lines. Strategies include:

  • Systematic SAR studies : Compare activities of derivatives with controlled substituents (e.g., electron-withdrawing vs. donating groups on the thiazole ring) .
  • Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature, solvent) to isolate compound-specific effects.
  • Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities and validate experimental results .

(Advanced) What experimental design principles optimize the synthesis of this compound?

A factorial design approach can identify critical variables:

  • Factors : Catalyst loading (AlCl₃), temperature, solvent polarity.
  • Responses : Yield, purity (HPLC).
    For example, a 2³ factorial design (8 experiments) reveals interactions between factors, enabling optimization of reaction time and yield . Computational tools like ICReDD’s reaction path search methods further streamline condition screening .

(Basic) What are the crystallographic parameters for related thiazole-acetamide compounds, and how do they inform structural analysis?

The crystal structure of N-(thiazol-2-yl)acetamide (space group P2₁/c, a = 7.34 Å, b = 11.02 Å, c = 9.58 Å) shows planar thiazole rings and hydrogen-bonded acetamide moieties. These parameters guide predictions for this compound’s packing and stability .

(Advanced) What methodological challenges arise in purifying this compound, and how are they resolved?

Challenges include:

  • Hydrophilicity : The hydroxy group increases solubility in polar solvents, complicating recrystallization.
  • Byproducts : Unreacted thiazole precursors may co-elute.
    Solutions:
  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol).
  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm .

(Advanced) How can computational modeling predict the reactivity of this compound in novel reactions?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict:

  • Reactive sites : Electron density maps highlight nucleophilic/electrophilic regions on the thiazole ring.
  • Transition states : Energy barriers for proposed reaction pathways (e.g., nucleophilic substitution at C-2 or C-5 positions).
    Software like Gaussian or ORCA integrates with experimental data to validate predictions .

(Basic) What stability protocols are recommended for this compound under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures.
  • Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Hygroscopicity : Use desiccants (silica gel) in storage containers .

(Advanced) How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Substituent variation : Introduce halogens (Cl, Br) at the thiazole C-5 position to enhance lipophilicity and membrane penetration .
  • Bioisosteric replacement : Replace the hydroxy group with a methoxy or amino group to modulate hydrogen-bonding interactions.
  • Pharmacophore mapping : Overlay active conformations with known inhibitors (e.g., kinase inhibitors) to identify critical binding motifs .

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